molecular formula C13H16N2O6S B13882795 2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid

2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B13882795
M. Wt: 328.34 g/mol
InChI Key: QSTQISHFAWVGDR-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form an intermediate, which is then further reacted with acetic acid derivatives under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxopiperazin-2-yl)acetic acid: Similar structure but lacks the methoxyphenyl and sulfonyl groups.

    4-Methoxybenzenesulfonyl chloride: Contains the methoxyphenyl and sulfonyl groups but lacks the piperazine ring.

    Piperazine derivatives: Various piperazine-based compounds with different substituents.

Uniqueness

2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl and sulfonyl groups, along with the piperazine ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C13H16N2O6S/c1-21-9-2-4-10(5-3-9)22(19,20)15-7-6-14-13(18)11(15)8-12(16)17/h2-5,11H,6-8H2,1H3,(H,14,18)(H,16,17)

InChI Key

QSTQISHFAWVGDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2CC(=O)O

Origin of Product

United States

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